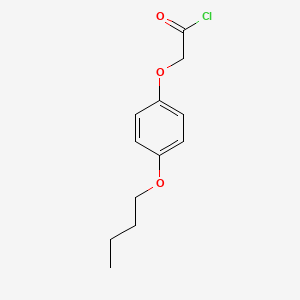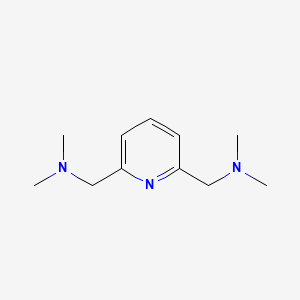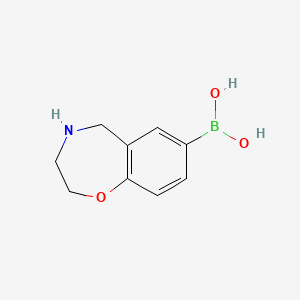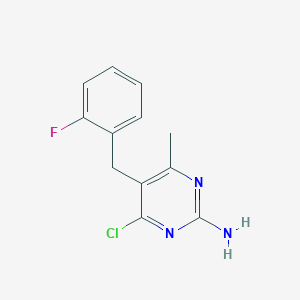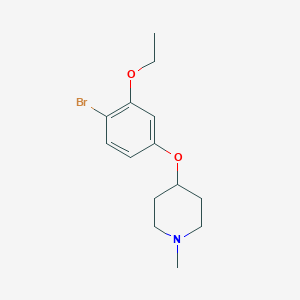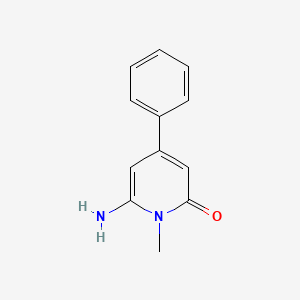
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one is an organic compound belonging to the class of phenylpyridines. It is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . This method allows for the formation of the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the aromatic nature of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties.
Aplicaciones Científicas De Investigación
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. It can activate the transcriptional activity of certain genes and mediate membrane-initiated signaling involving various kinase cascades . Additionally, it can induce DNA damage and mutation, which is of particular interest in cancer research .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one include:
- 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
77693-05-1 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
6-amino-1-methyl-4-phenylpyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-14-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-8H,13H2,1H3 |
Clave InChI |
BUVQXXFSUMDACR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=CC1=O)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
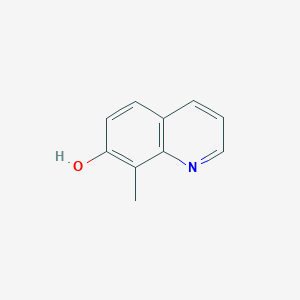
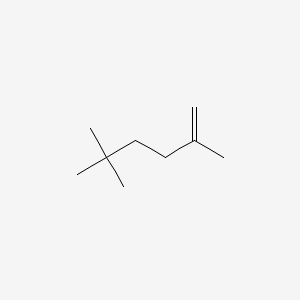

![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

